molecular formula C11H12ClN3O2S B14925340 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide

Cat. No.: B14925340
M. Wt: 285.75 g/mol
InChI Key: VMWKGADFKHCZBC-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-benzyl-4-chloro-3-pyrazolecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)acetamide
  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)benzenesulfonamide
  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)thiourea

Uniqueness

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-10(12)8-15(13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)

InChI Key

VMWKGADFKHCZBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1Cl)CC2=CC=CC=C2

Origin of Product

United States

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